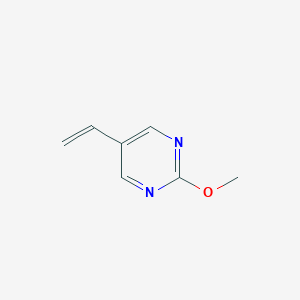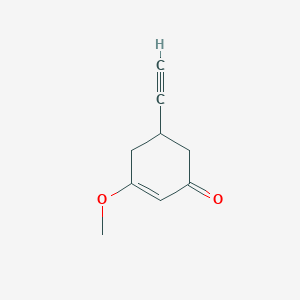
5-Ethynyl-3-methoxycyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-3-methoxycyclohex-2-en-1-one, also known as EMCH, is a cyclic enone compound that has gained attention in the scientific community due to its unique chemical properties and potential applications. EMCH is a versatile molecule that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been the subject of extensive research. In
Mécanisme D'action
The mechanism of action of 5-Ethynyl-3-methoxycyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral effects. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to reduce the expression of COX-2 in vitro and in vivo. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethynyl-3-methoxycyclohex-2-en-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 5-Ethynyl-3-methoxycyclohex-2-en-1-one can be synthesized using various methods, and it is stable under normal laboratory conditions. 5-Ethynyl-3-methoxycyclohex-2-en-1-one can also be modified to introduce functional groups, making it a versatile building block for the synthesis of various compounds. However, 5-Ethynyl-3-methoxycyclohex-2-en-1-one also has some limitations for lab experiments, including its low solubility in water and its potential toxicity. 5-Ethynyl-3-methoxycyclohex-2-en-1-one may require special handling and disposal procedures to ensure the safety of researchers.
Orientations Futures
There are several future directions for the research and development of 5-Ethynyl-3-methoxycyclohex-2-en-1-one. One potential direction is the synthesis of 5-Ethynyl-3-methoxycyclohex-2-en-1-one derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of 5-Ethynyl-3-methoxycyclohex-2-en-1-one and its derivatives, which could lead to the discovery of new targets for drug development. In addition, the development of new methods for the synthesis of 5-Ethynyl-3-methoxycyclohex-2-en-1-one and its derivatives could improve the efficiency and sustainability of their production. Finally, the exploration of new applications for 5-Ethynyl-3-methoxycyclohex-2-en-1-one, such as in the field of material science, could lead to the discovery of new functional materials with unique properties.
Méthodes De Synthèse
5-Ethynyl-3-methoxycyclohex-2-en-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Sonogashira coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form the intermediate compound, which is then cyclized to form 5-Ethynyl-3-methoxycyclohex-2-en-1-one. The Wittig reaction involves the reaction of 4-methoxybenzaldehyde with a phosphonium ylide to form the intermediate, which is then cyclized to form 5-Ethynyl-3-methoxycyclohex-2-en-1-one. The Sonogashira coupling reaction involves the reaction of 4-methoxyphenylacetylene with 4-methoxybenzaldehyde in the presence of a palladium catalyst to form 5-Ethynyl-3-methoxycyclohex-2-en-1-one.
Applications De Recherche Scientifique
5-Ethynyl-3-methoxycyclohex-2-en-1-one has been found to have potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals. 5-Ethynyl-3-methoxycyclohex-2-en-1-one has also been found to have anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development. In material science, 5-Ethynyl-3-methoxycyclohex-2-en-1-one has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers.
Propriétés
Numéro CAS |
119951-06-3 |
|---|---|
Nom du produit |
5-Ethynyl-3-methoxycyclohex-2-en-1-one |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
5-ethynyl-3-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-8(10)6-9(5-7)11-2/h1,6-7H,4-5H2,2H3 |
Clé InChI |
GJMJVIQLBCULGK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)CC(C1)C#C |
SMILES canonique |
COC1=CC(=O)CC(C1)C#C |
Synonymes |
2-Cyclohexen-1-one, 5-ethynyl-3-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)


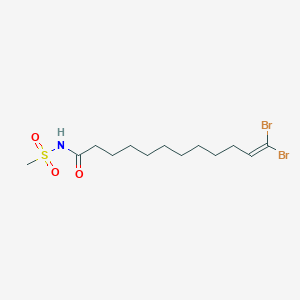
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
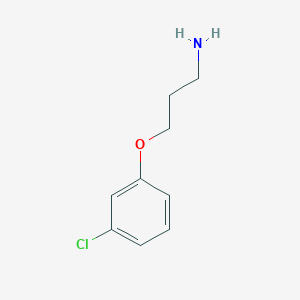
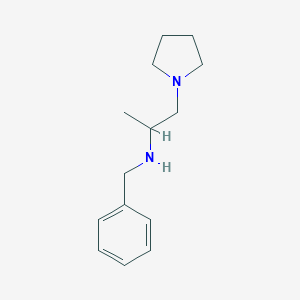
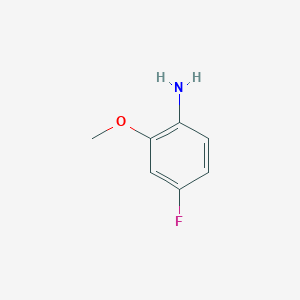
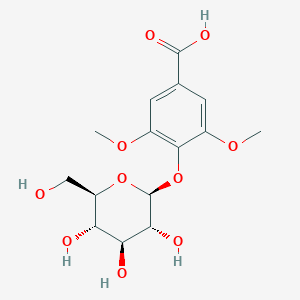

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
